4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609396-37-3
VCID: VC2833955
InChI: InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H
SMILES: CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride

CAS No.: 1609396-37-3

Cat. No.: VC2833955

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride - 1609396-37-3

Specification

CAS No. 1609396-37-3
Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
IUPAC Name 4-ethoxy-3-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H
Standard InChI Key KRESFGRMCNFJPV-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Canonical SMILES CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl

Introduction

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound belonging to the aniline family. Its chemical formula is C9H11ClF3NO, and it has a molecular weight of approximately 241.64 g/mol . This compound is notable for its unique structure, featuring both an ethoxy group and a trifluoromethyl group, which enhance its reactivity and make it valuable in various chemical syntheses.

Synthesis

The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-Ethoxy-3-(trifluoromethyl)aniline with hydrochloric acid. This process often requires controlled conditions and may involve solvents like ethanol or methanol to facilitate the reaction. The formation of the hydrochloride salt improves the compound's solubility and stability.

Industrial Applications

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride serves as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes. Its unique structure and reactivity make it a valuable component in various synthetic processes.

Biological Interactions

Studies on the biochemical interactions of this compound with enzymes and cellular pathways are crucial for understanding its biological activity and potential therapeutic applications. Preliminary findings suggest that it may influence various metabolic processes, although further research is necessary to confirm these effects.

Safety and Handling

As with most aromatic amines, 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride can have hazardous properties, including skin and eye irritation, respiratory issues, and potential genotoxicity. Therefore, it is advisable to handle this compound with care, following general laboratory safety guidelines.

Comparison with Similar Compounds

Compound NameKey FeaturesDifferences
4-Ethoxy-3-(trifluoromethyl)aniline hydrochlorideContains both ethoxy and trifluoromethyl groupsUnique due to dual functional groups
4-(Trifluoromethyl)anilineTrifluoromethyl group onlyNo ethoxy group; less reactive
4-EthoxyanilineEthoxy group onlyNo trifluoromethyl group; different properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator